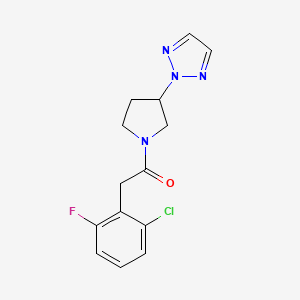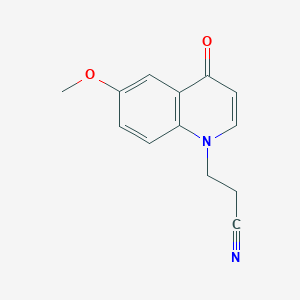
3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including anti-HIV and antimicrobial properties. The compound is structurally related to the compounds studied in the provided papers, which focus on the synthesis and biological activity of novel quinoline derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions that may include the formation of intermediates, selective nucleophilic attacks, and the use of various reagents and catalysts. For instance, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline involved a selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane by the potassium salt of a related compound, which was prepared from a quinazolinyl acetate in three steps . This suggests that the synthesis of this compound could also involve similar strategies, such as the use of halogenated compounds and nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray crystallography is often used to determine the crystal structure, as seen in the study of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which crystallized as an ethyl acetate complex. The crystallographic analysis revealed that the compound belongs to the orthorhombic system with specific space group parameters . Such detailed structural information is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The presence of methoxy, amino, and halogen groups can lead to reactions such as hydrogen bonding, which was observed in the crystal structure of the synthesized quinazoline derivative . These interactions can significantly affect the biological activity and stability of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion in biological systems. The crystallographic data provide insights into the molecular packing and potential intermolecular interactions, which can influence these properties .
Aplicaciones Científicas De Investigación
Structural and Computational Features
Research on compounds structurally related to "3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile" emphasizes the significance of their structural and computational aspects. For instance, studies on highly polar quinolin-2(1H)-ylidene derivatives reveal insights into the equilibrium preference for different tautomeric structures, highlighting the influence of conjugation and intramolecular hydrogen bonding on molecular geometry and electronic properties. These findings have implications for designing compounds with specific optical, electronic, and chemical behaviors (Nesterov et al., 2013).
Fluorophores and Labeling Reagents
"this compound" derivatives have applications in the development of novel fluorophores and fluorescent labeling reagents. These compounds exhibit strong fluorescence across a wide pH range, making them useful in biomedical analysis and imaging. Their stability against light and heat further enhances their applicability in sensitive analytical methods (Hirano et al., 2004).
Crystallography and Dielectric Properties
Investigations into the molecular and crystal structure of "this compound" derivatives provide valuable information on their physical properties. For example, the study of 6-methoxy-8-nitro-5(1H)-quinolone revealed details about its orthorhombic crystal system, hydrogen bonding, and short C-N distances, which are crucial for understanding the material's dielectric properties (Sax et al., 1969).
Reaction Mechanisms and Synthetic Routes
Research on the reaction mechanisms involving "this compound" derivatives offers insights into synthetic routes for creating novel compounds. Studies demonstrate how these derivatives undergo transformations under various conditions, leading to new structures with potential applications in drug development and materials science (Okamoto & Takahashi, 1971).
Antileukemic Activity and Analgesic Properties
Some derivatives of "this compound" have been evaluated for their biological activities, including antileukemic and analgesic effects. The modification of these compounds can lead to significant bioactivity, demonstrating their potential in therapeutic applications (Anderson et al., 1988).
Propiedades
IUPAC Name |
3-(6-methoxy-4-oxoquinolin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-10-3-4-12-11(9-10)13(16)5-8-15(12)7-2-6-14/h3-5,8-9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHMIVORYZTTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=CC2=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)

![N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2541138.png)
![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)
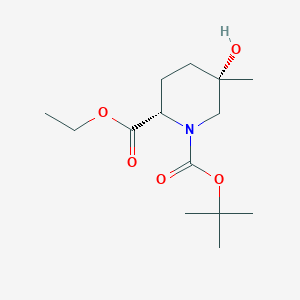
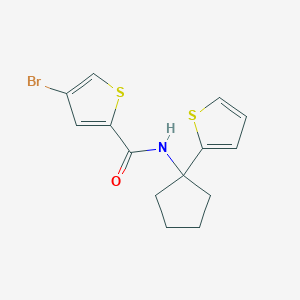


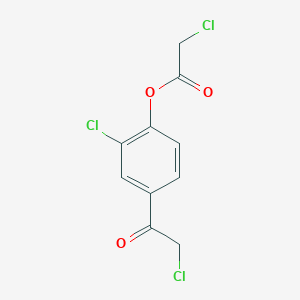
![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)
![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)
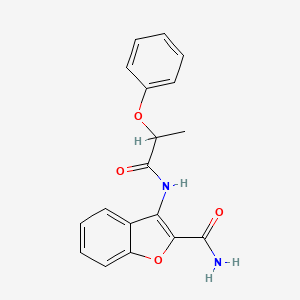
![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)
